2-Bromo-3,5-bis(trifluoromethyl)aniline is a chemical compound that has garnered attention due to its potential applications in various fields of chemistry and materials science. The compound serves as a versatile intermediate for the synthesis of a wide range of functional molecules, particularly in the realm of organic synthesis where the introduction of fluoroalkyl groups is of significant interest. The presence of bromine and trifluoromethyl groups in the compound provides unique reactivity that can be exploited in different chemical transformations.
In organic synthesis, 2-Bromo-3,5-bis(trifluoromethyl)aniline serves as a precursor for the construction of complex molecules. The synthesis of 3,5-bis(trifluoromethyl)salicylic acid, a biologically important intermediate, exemplifies the transformation of the aniline derivative through diazotization/iodination, followed by carboxylation3. The activation of ethyl bromofluoroacetate via visible light-mediated photoredox transformation with anilines also highlights the compound's role in the efficient synthesis of bisanilinoyl acetate derivatives4.
In the field of materials science, derivatives of anilines, such as 2,6-bis(arylsulfonyl)anilines, have been explored for their solid-state fluorescence properties. These compounds exhibit high fluorescence emissions due to well-defined intramolecular hydrogen bonds that immobilize rotatable amino groups, leading to fluorescence enhancement and improved photostability. Such properties are valuable for the development of solid-state fluorescence materials and turn-on-type probes based on aggregation-induced emission6.
The study of bromonium ions in catalysis provides insights into the mechanisms of reactions involving 2-Bromo-3,5-bis(trifluoromethyl)aniline derivatives. The molecular structures of various bromonium ions and their reactions with acceptor olefins have been elucidated, offering a deeper understanding of the catalytic processes that can be applied to the synthesis of new materials and chemicals7.
This compound falls under the category of halogenated anilines, which are compounds containing both halogen atoms and amino groups. It is also classified as a trifluoromethylated compound due to the presence of two trifluoromethyl groups, which significantly influence its reactivity and properties.
The synthesis of 2-Bromo-3,5-bis(trifluoromethyl)aniline typically involves bromination reactions of 3,5-bis(trifluoromethyl)aniline. Several methods can be employed for this synthesis:
The molecular structure of 2-Bromo-3,5-bis(trifluoromethyl)aniline can be described as follows:
2-Bromo-3,5-bis(trifluoromethyl)aniline is involved in several types of chemical reactions:
The mechanism of action for 2-Bromo-3,5-bis(trifluoromethyl)aniline primarily revolves around its reactivity profile due to the electron-withdrawing nature of the trifluoromethyl groups:
These mechanisms make it a versatile intermediate in organic synthesis pathways .
Key physical and chemical properties of 2-Bromo-3,5-bis(trifluoromethyl)aniline include:
These properties are essential for determining appropriate handling procedures and potential applications in various fields .
2-Bromo-3,5-bis(trifluoromethyl)aniline has several important applications:
2-Bromo-3,5-bis(trifluoromethyl)aniline (CAS Registry Number: 174824-16-9) is systematically named according to IUPAC substitutive nomenclature rules. The parent structure is benzenamine (aniline), with substituents at positions 2, 3, and 5. The name reflects:
The term "bis" denotes identical substituents at non-adjacent positions. Alternative names include 3,5-Bis(trifluoromethyl)-2-bromoaniline and 1-Amino-3,5-bis(trifluoromethyl)-2-bromobenzene, though the IUPAC name remains authoritative [3] .
Table 1: Key Identifiers for 2-Bromo-3,5-bis(trifluoromethyl)aniline
| Property | Value | |
|---|---|---|
| CAS Registry Number | 174824-16-9 | |
| Molecular Formula | C₈H₄BrF₆N | |
| Systematic IUPAC Name | 2-Bromo-3,5-bis(trifluoromethyl)aniline | |
| SMILES | C1=C(C=C(C(=C1C(F)(F)F)Br)N)C(F)(F)F | |
| InChIKey | JFWWJFXUVIYKTC-UHFFFAOYSA-N | |
| Melting Point | 33–36°C | |
| Physical Form | Low-melting faint yellow/green solid | [3] |
The molecular geometry arises from steric and electronic interactions between substituents. The amino group at C1 and bromine at C2 adopt ortho positions relative to one trifluoromethyl group, while the two electron-withdrawing –CF₃ groups at C3 and C5 induce significant electron deficiency in the aromatic ring. This arrangement influences bond lengths and angles, as confirmed by computational studies [1] [5].
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR data for this specific compound is limited in the provided sources, predictions can be made based on substituent effects:
Table 2: Predicted NMR Chemical Shifts
| Nucleus | Position/Group | Predicted δ (ppm) | Multiplicity | |
|---|---|---|---|---|
| ¹H | H4 (aryl) | 7.8–8.2 | Singlet | |
| ¹H | –NH₂ | 5.5–6.0 | Broad | |
| ¹³C | C3/C5 | 120–125 | Quartet | |
| ¹³C | C1 | 145–150 | Singlet | |
| ¹³C | –CF₃ | 122–125 (J~C-F~ ≈ 270 Hz) | Quartet | [4] [5] [9] |
Vibrational Spectroscopy (FT-IR and Raman)
No single-crystal X-ray diffraction (SC-XRD) data for 2-bromo-3,5-bis(trifluoromethyl)aniline is available in the provided literature. However, computational models (DFT/B3LYP/6-311++G(d,p)) predict a planar aromatic ring with substituents deviating slightly from coplanarity due to steric repulsion between the bromine and adjacent –CF₃ group [1] [5].
Electron Density Mapping
Density Functional Theory (DFT) calculations provide insights into electronic distribution:
Table 3: Computed Geometric and Electronic Parameters (DFT Level)
| Parameter | Value/Prediction | Method/Basis Set | |
|---|---|---|---|
| Aromatic Ring Geometry | Planar | DFT/B3LYP/6-311++G(d,p) | |
| Bond Angle C2-C1-N | ~120° | DFT/B3LYP/6-311++G(d,p) | |
| C-Br Bond Length | ~1.90 Å | DFT/B3LYP/6-311++G(d,p) | |
| Highest Electrophilicity | C4 (aryl carbon) | Fukui Function Analysis | |
| HOMO-LUMO Energy Gap | Computed ΔE ~5–6 eV (Estimate) | DFT/B3LYP/6-311++G(d,p) | [1] [5] |
The combined crystallographic predictions and electron density analyses confirm the compound’s pronounced electron-deficient character, directing its reactivity towards electrophilic substitution at nitrogen (amino group) and nucleophilic aromatic substitution at C4 [5].
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9